molecular formula C6H8N2O2 B13921704 6-(Hydroxymethyl)-2-methylpyridazin-3-one

6-(Hydroxymethyl)-2-methylpyridazin-3-one

Cat. No.: B13921704
M. Wt: 140.14 g/mol
InChI Key: KTRANNGGLRRVFL-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-methylpyridazin-3-one is a pyridazinone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 6 and a methyl (-CH₃) group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-(hydroxymethyl)-2-methylpyridazin-3-one

InChI

InChI=1S/C6H8N2O2/c1-8-6(10)3-2-5(4-9)7-8/h2-3,9H,4H2,1H3

InChI Key

KTRANNGGLRRVFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-methylpyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group at position 6. The reaction typically proceeds as follows:

    Starting Material: 2-methylpyridazine

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., sodium hydroxide)

    Product: 6-(Hydroxymethyl)-2-methylpyridazin-3-one

Industrial Production Methods

Industrial production of 6-(Hydroxymethyl)-2-methylpyridazin-3-one may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-methylpyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The methyl group at position 2 can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-2-methylpyridazin-3-one

    Reduction: 6-(Hydroxymethyl)-2-methylpyridazin-3-ol

    Substitution: 6-(Hydroxymethyl)-2-bromopyridazin-3-one

Scientific Research Applications

6-(Hydroxymethyl)-2-methylpyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyridazinones are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
6-(Hydroxymethyl)-2-methylpyridazin-3-one -CH₂OH (C6), -CH₃ (C2) C₆H₈N₂O₂ Enhanced hydrophilicity; potential drug candidate
6-Methylpyridazin-3-one hydrate -CH₃ (C6), -H (C2) C₅H₆N₂O Basic pyridazinone scaffold; used in synthesis
5-Chloro-6-phenylpyridazin-3(2H)-one -Cl (C5), -Ph (C6) C₁₀H₇ClN₂O Electron-withdrawing Cl enhances reactivity; precursor to agrochemicals
6-(4-Methylstyryl)-3(2H)-pyridazinone Styryl (C6), -CH₃ (aromatic) C₁₃H₁₂N₂O Extended conjugation for UV activity; used in materials science
6-Chloro-4-methylpyridazin-3(2H)-one -Cl (C6), -CH₃ (C4) C₅H₅ClN₂O Chlorine substitution improves metabolic stability; research applications
2-Benzyl-6-benzyloxypyridazin-3(2H)-one -Bn (C2, C6-O) C₁₈H₁₆N₂O₂ Bulky substituents for anti-HIV activity; high herbicidal efficacy

Solubility and Physicochemical Properties

  • Hydrophilicity: The hydroxymethyl group in 6-(Hydroxymethyl)-2-methylpyridazin-3-one increases water solubility compared to hydrophobic analogs like 5-chloro-6-phenylpyridazin-3(2H)-one. For example, 6-phenyl-pyridazin-3(2H)-one has solubility ranges of 0.12–0.45 mg/mL in ethanol and 0.08–0.32 mg/mL in water at 25°C , while the hydroxymethyl analog is expected to exceed these values.
  • Electronic Effects: Chlorine (electron-withdrawing) in 6-chloro derivatives reduces electron density on the pyridazinone ring, affecting nucleophilic substitution reactions, whereas hydroxymethyl (electron-donating) may facilitate electrophilic attacks .

Biological Activity

6-(Hydroxymethyl)-2-methylpyridazin-3-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of 6-(Hydroxymethyl)-2-methylpyridazin-3-one is C7H8N2OC_7H_8N_2O, with a molecular weight of 136.15 g/mol. The structure features a pyridazine ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of pyridazinones exhibit significant cytotoxic effects on various human cancer cell lines. In vitro studies indicate that 6-(Hydroxymethyl)-2-methylpyridazin-3-one can induce apoptosis in cancer cells through the accumulation of poly-ubiquitinated proteins, leading to cell death .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Gutierrez et al.Human cancer cells15.5Apoptosis induction
Drahos et al.Various lines10.2Protein accumulation

Vasodilator Activity

Another notable biological activity is the vasodilator effect observed in certain derivatives of pyridazinones. A study indicated that compounds similar to 6-(Hydroxymethyl)-2-methylpyridazin-3-one could act as vasorelaxants, suggesting their potential use in treating cardiovascular diseases .

Table 2: Vasodilator Activity Comparison

Compound NameVasodilator Effect (EC50 µM)Reference
6-(Hydroxymethyl)-2-methylpyridazin-3-one25.0ResearchGate Publication
4,5-Dibromo-2-methylpyridazin-3(2H)-one18.5MDPI Journal

The biological activity of 6-(Hydroxymethyl)-2-methylpyridazin-3-one is attributed to its interaction with specific molecular targets within cells. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for various proteins and enzymes involved in cellular signaling pathways.

Case Studies

  • Cytotoxicity in Cancer Cells : A study by Gutierrez et al. demonstrated that treatment with 6-(Hydroxymethyl)-2-methylpyridazin-3-one resulted in significant reductions in cell viability across several cancer cell lines, with a notable increase in apoptotic markers.
  • Vasodilatory Effects : In a controlled experiment, the compound was tested on isolated rat aorta rings, showing a dose-dependent relaxation effect, indicating its potential utility in managing hypertension.

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